
1-(2-methoxyphenyl)-4-(1-octadecyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(2-METHOXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives These compounds are known for their diverse applications in medicinal chemistry, materials science, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: Starting from a suitable aromatic precursor, the benzodiazole core can be synthesized through cyclization reactions.
Attachment of the Octadecyl Chain: The long alkyl chain can be introduced via alkylation reactions, often using alkyl halides under basic conditions.
Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring, which can be achieved through cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group and the benzodiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group in the pyrrolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of advanced materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The long alkyl chain could facilitate membrane interactions, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1-(2-METHOXYPHENYL)-4-(1-HEXADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Similar structure with a shorter alkyl chain.
1-(2-HYDROXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Hydroxy group instead of methoxy.
1-(2-METHOXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-THIONE: Thione group instead of carbonyl.
Uniqueness
The uniqueness of 1-(2-METHOXYPHENYL)-4-(1-OCTADECYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups and the long alkyl chain, which can impart unique physical and chemical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C36H53N3O2 |
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Molecular Weight |
559.8 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-(1-octadecylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C36H53N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-38-32-24-19-18-23-31(32)37-36(38)30-28-35(40)39(29-30)33-25-20-21-26-34(33)41-2/h18-21,23-26,30H,3-17,22,27-29H2,1-2H3 |
InChI Key |
RYQGGUMQJQZXPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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